
1-(1-Ethyl-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-エチル-1H-ピロール-3-イル)エタノンは、ピロールファミリーに属する有機化合物です。ピロールは、窒素原子を1つ含む5員環の複素環式芳香族化合物です。この化合物は、1-エチル-1H-ピロール-3-イル部分にエタノン基が結合していることを特徴としています。化学、生物学、および産業など、さまざまな分野で応用されていることが知られています。
準備方法
合成経路と反応条件: 1-(1-エチル-1H-ピロール-3-イル)エタノンの合成は、一般的に、ピリジンなどの塩基の存在下、1-エチルピロールとエタノイルクロリドを反応させることで行われます。この反応は、出発物質が目的の生成物に完全に変換されるように、還流条件下で行われます。
工業生産方法: 1-(1-エチル-1H-ピロール-3-イル)エタノンの工業生産には、効率と収率を向上させるために連続フロープロセスが含まれる場合があります。触媒の使用と最適化された反応条件は、合成のスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類: 1-(1-エチル-1H-ピロール-3-イル)エタノンは、次を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するカルボン酸やその他の酸化された誘導体になります。
還元: 還元反応は、エタノン基をアルコールやその他の還元された形態に変換できます。
置換: 求電子置換反応は、ピロール環で起こり、さまざまな置換誘導体の形成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: ハロゲン(Cl2、Br2)やニトロ化剤(HNO3)などの求電子試薬は、置換反応に使用されます。
生成される主な生成物:
酸化: カルボン酸またはケトン。
還元: アルコールまたはアルカン。
置換: ハロゲン化またはニトロ化されたピロール誘導体。
科学研究への応用
1-(1-エチル-1H-ピロール-3-イル)エタノンは、科学研究においてさまざまな用途があります。
化学: 複雑な有機分子や複素環式化合物の合成における構成要素として使用されます。
生物学: 抗菌や抗がん特性を含む、潜在的な生物活性について調査されています。
医学: 医薬品開発における潜在的な治療用途について探求されています。
産業: 染料、顔料、およびその他の工業用化学品の製造に使用されています。
科学的研究の応用
1-(1-Ethyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
1-(1-エチル-1H-ピロール-3-イル)エタノンの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、特定の酵素または受容体の阻害剤または活性剤として作用し、さまざまな生物学的効果をもたらす可能性があります。その分子相互作用と経路の詳細な研究は、その潜在能力を完全に理解するために不可欠です。
類似の化合物:
- 1-(1-メチル-1H-ピロール-2-イル)エタノン
- 1-(1H-ピロール-2-イル)エタノン
- 2-アセチルピロール
独自性: 1-(1-エチル-1H-ピロール-3-イル)エタノンは、ピロール環上の特定の置換パターンにより、独自の化学的および生物学的特性を示すため、ユニークです。1位のエチル基と3位のエタノン基は、他の類似の化合物とは異なり、独自の反応性と用途をもたらします。
類似化合物との比較
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
- 1-(1H-pyrrol-2-yl)ethanone
- 2-Acetylpyrrole
Uniqueness: 1-(1-Ethyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and ethanone group at the 3-position differentiate it from other similar compounds, leading to unique reactivity and applications.
特性
CAS番号 |
128942-90-5 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
1-(1-ethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-3-9-5-4-8(6-9)7(2)10/h4-6H,3H2,1-2H3 |
InChIキー |
NDOWBYCXJGDKTG-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



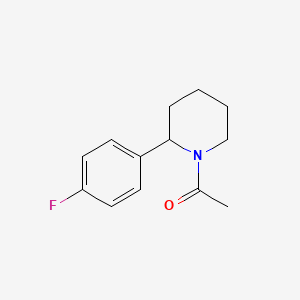
![2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809464.png)
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809470.png)

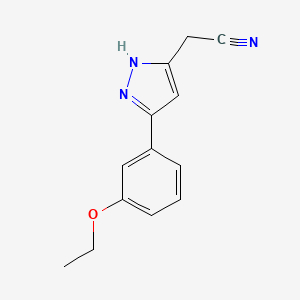
![6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one](/img/structure/B11809499.png)
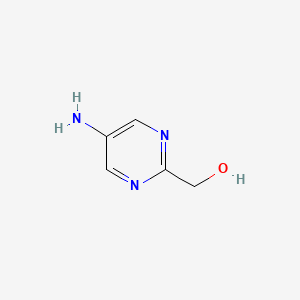
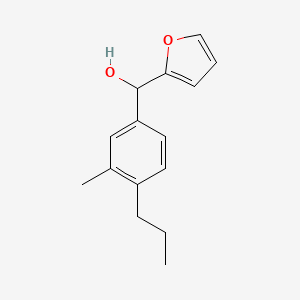
![1-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B11809527.png)
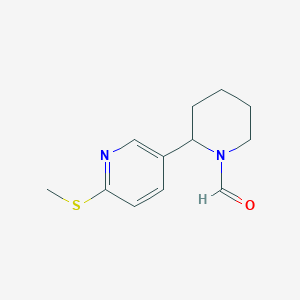
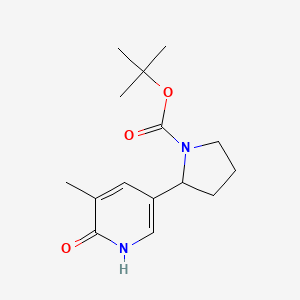
![4-Hydroxy-2-methyl-4,4a,5,6-tetrahydrofuro[2,3-f]indolizin-7(9H)-one](/img/structure/B11809543.png)
![5-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809544.png)
